3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that belongs to the class of benzodioxanes This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a benzazepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the reaction of appropriate phenolic compounds with formaldehyde and subsequent fluorination . The benzazepin ring is then synthesized through a series of cyclization reactions involving dimethoxy-substituted precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzazepin derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents
Major Products
The major products formed from these reactions include various substituted benzazepin derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The presence of fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime
- (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2-one
Uniqueness
Compared to similar compounds, 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one exhibits unique chemical properties due to the presence of both fluorine and methoxy groups.
Properties
Molecular Formula |
C21H20FNO5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C21H20FNO5/c1-25-18-7-13-3-4-23(20(24)9-14(13)8-19(18)26-2)10-15-5-17(22)6-16-11-27-12-28-21(15)16/h3-8H,9-12H2,1-2H3 |
InChI Key |
UYCZYMMBUKXDKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC4=C3OCOC4)F)OC |
Origin of Product |
United States |
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